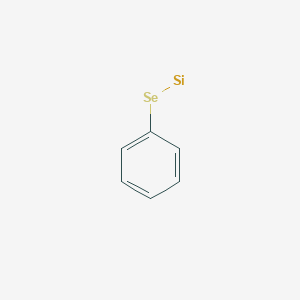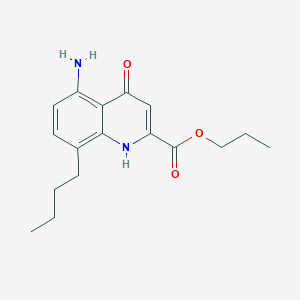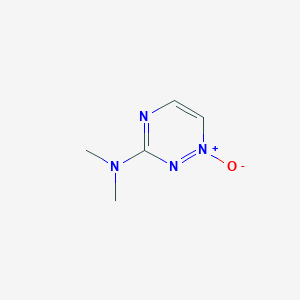
N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine is a nitrogen-rich heterocyclic compound. It belongs to the class of triazines, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethyl and oxo groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine typically involves the reaction of cyanuric chloride with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes .
化学反応の分析
Types of Reactions
N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the dimethylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of N,N-Dimethyl-1,2,4-triazin-3-one.
Reduction: Formation of N,N-Dimethyl-1-hydroxy-1lambda~5~,2,4-triazin-3-amine.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
科学的研究の応用
N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of high-performance polymers and as a precursor for various agrochemicals.
作用機序
The mechanism of action of N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with nucleic acids and proteins, leading to alterations in their structure and function .
類似化合物との比較
Similar Compounds
- 4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine
- 2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine
- Hydrazinium cyamelurate
Uniqueness
N,N-Dimethyl-1-oxo-1lambda~5~,2,4-triazin-3-amine stands out due to its unique combination of dimethyl and oxo groups on the triazine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .
特性
CAS番号 |
61178-07-2 |
|---|---|
分子式 |
C5H8N4O |
分子量 |
140.14 g/mol |
IUPAC名 |
N,N-dimethyl-1-oxido-1,2,4-triazin-1-ium-3-amine |
InChI |
InChI=1S/C5H8N4O/c1-8(2)5-6-3-4-9(10)7-5/h3-4H,1-2H3 |
InChIキー |
CLJABRBLIXLXLW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=C[N+](=N1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


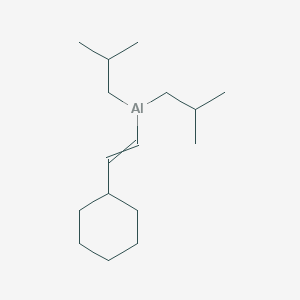
![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)

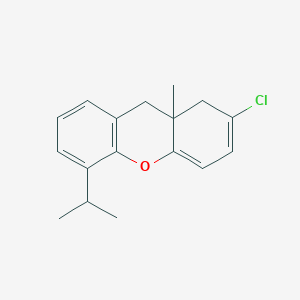


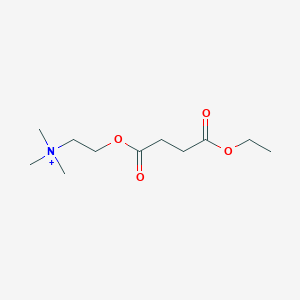
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate](/img/structure/B14588648.png)
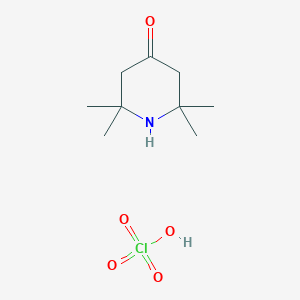
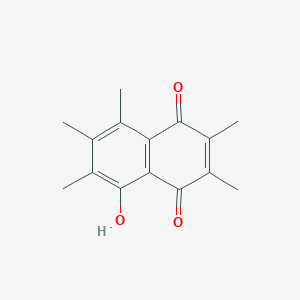
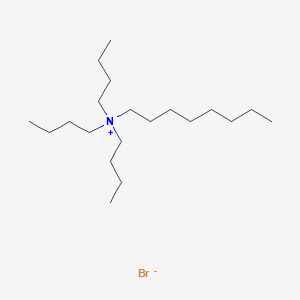
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)
